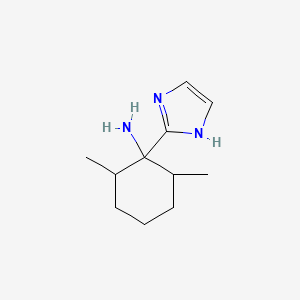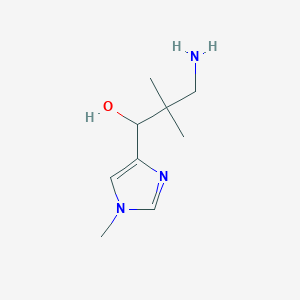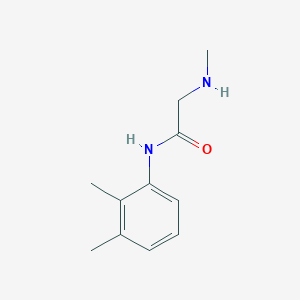
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole is a heterocyclic organic compound that contains a triazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with chloromethylating agents under controlled conditions. The reaction is often catalyzed by copper(I) salts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to ensure consistent quality and high yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the triazole ring.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with functional groups such as amino, thiol, or hydroxyl groups.
Oxidation Reactions: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction Reactions:
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The triazole ring provides stability and specificity to the compound, allowing it to selectively interact with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)furfural: Another chloromethyl-substituted heterocycle with applications in materials science and organic synthesis.
5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole: A bromine analog with similar reactivity and applications.
5-(Hydroxymethyl)-1-methyl-1H-1,2,3-triazole: A hydroxyl-substituted derivative with different chemical properties and applications.
Uniqueness
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C4H6ClN3 |
|---|---|
Molekulargewicht |
131.56 g/mol |
IUPAC-Name |
5-(chloromethyl)-1-methyltriazole |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(2-5)3-6-7-8/h3H,2H2,1H3 |
InChI-Schlüssel |
LZOZTMYGNUADNT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=N1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13227924.png)
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13227925.png)
![2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B13227944.png)

![6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13227957.png)
![[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13227960.png)


![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13227975.png)


![2-[(Propan-2-ylsulfanyl)methyl]piperidine](/img/structure/B13227999.png)
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]-4'-carbonitrile](/img/structure/B13228008.png)
